molecular formula C13H23N5O4 B12772668 L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- CAS No. 83472-42-8

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-

Katalognummer: B12772668
CAS-Nummer: 83472-42-8
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: FSNZRWROIZLOHQ-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of leucinamide, which is an amino acid derivative. The presence of the methylnitrosoamino group and the prolyl moiety adds to its complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- typically involves multiple steps, starting from basic amino acid derivativesThe final step involves coupling with L-proline under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- involves its interaction with specific molecular targets. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The prolyl moiety may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is unique due to the presence of both the methylnitrosoamino and prolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

83472-42-8

Molekularformel

C13H23N5O4

Molekulargewicht

313.35 g/mol

IUPAC-Name

(2S)-2-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C13H23N5O4/c1-8(2)7-9(11(14)19)15-12(20)10-5-4-6-18(10)13(21)17(3)16-22/h8-10H,4-7H2,1-3H3,(H2,14,19)(H,15,20)/t9-,10-/m0/s1

InChI-Schlüssel

FSNZRWROIZLOHQ-UWVGGRQHSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O

Kanonische SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.